molecular formula C15H19NO B589172 (+/-)-Pronethalol-d6 CAS No. 1329805-79-9

(+/-)-Pronethalol-d6

Cat. No.: B589172
CAS No.: 1329805-79-9
M. Wt: 235.36
InChI Key: HRSANNODOVBCST-WFGJKAKNSA-N
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Description

(+/-)-Pronethalol-d6 is a deuterated form of Pronethalol, a non-selective beta-adrenergic receptor antagonist. The compound is labeled with six deuterium atoms, which makes it useful in various scientific studies, particularly in pharmacokinetics and metabolic research. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled Pronethalol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Pronethalol-d6 typically involves the incorporation of deuterium atoms into the Pronethalol molecule. One common method is the catalytic hydrogenation of Pronethalol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Pronethalol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the Pronethalol-d6 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(+/-)-Pronethalol-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Pronethalol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pronethalol.

    Industry: Applied in the development of beta-blocker drugs and in quality control processes.

Mechanism of Action

The mechanism of action of (+/-)-Pronethalol-d6 involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The deuterium labeling does not alter the pharmacological activity but aids in tracing the compound in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another non-selective beta-adrenergic receptor antagonist with similar pharmacological effects.

    Atenolol: A selective beta-1 adrenergic receptor antagonist, differing in selectivity compared to Pronethalol.

    Metoprolol: A selective beta-1 adrenergic receptor antagonist, commonly used in treating cardiovascular conditions.

Uniqueness

(+/-)-Pronethalol-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and differentiation from non-labeled compounds are essential. This feature sets it apart from other beta-adrenergic receptor antagonists.

Properties

CAS No.

1329805-79-9

Molecular Formula

C15H19NO

Molecular Weight

235.36

IUPAC Name

2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3

InChI Key

HRSANNODOVBCST-WFGJKAKNSA-N

SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Synonyms

α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6;  (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6;  Alderlin-d6;  Inetol-d6;  Naphthylisoproterenol-d6;  Nethalide-d6; 

Origin of Product

United States

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